molecular formula C17H22FN3O2 B2877697 N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941921-18-2

N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B2877697
CAS No.: 941921-18-2
M. Wt: 319.38
InChI Key: HRYLNXDPYGSPAP-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide (CAS 941889-01-6) is a synthetic organic compound with the molecular formula C17H22FN3O2 and a molecular weight of 319.37 g/mol. This oxalamide-based compound is of significant interest in early-stage pharmacological research, particularly in the field of oncology. Compounds with the oxalic acid diamide scaffold, as described in scientific literature, have been investigated as potential prodrugs that can be metabolically activated by enzymes such as Cytochrome P450 4F11 (CYP4F11) within certain cancer cell lines . Once activated, these compounds have shown a mechanism of action involving the inhibition of Stearoyl-CoA Desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids . Because tumor cells rely on SCD for membrane proliferation and survival in nutrient-poor environments, its inhibition represents a promising strategy for targeting specific cancers . The structure of this compound features a cyclopentyl amide and a 4-(4-fluorophenyl)piperazine moiety, a combination that may contribute to its biological activity and selectivity. Researchers can utilize this compound as a chemical tool to further explore the SCD inhibition pathway and to investigate the development of targeted therapies aimed at minimizing systemic toxicity. It is supplied for laboratory research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c18-13-5-7-15(8-6-13)20-9-11-21(12-10-20)17(23)16(22)19-14-3-1-2-4-14/h5-8,14H,1-4,9-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYLNXDPYGSPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under controlled conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine intermediate.

    Cyclopentyl Group Addition: The cyclopentyl group is added via a Grignard reaction, where cyclopentyl magnesium bromide reacts with the intermediate compound.

    Formation of the Oxoacetamide Group: The final step involves the formation of the oxoacetamide group through an acylation reaction using an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

    Temperature Control: Maintaining optimal temperatures for each reaction step to prevent side reactions.

    Purification: Using techniques such as recrystallization and chromatography to purify the final product.

    Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with G-protein coupled receptors or ion channels.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with piperazine-acetamide derivatives, which are widely explored for their pharmacological diversity. Below is a comparative analysis of key analogs:

Structural and Functional Differences

Compound Name Key Structural Variations Pharmacological/Physicochemical Properties Reference
N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide Cyclopentyl group, 4-fluorophenyl, α-ketone High lipophilicity (logP ~3.2); potential CNS penetration due to fluorophenyl group N/A
2-[1-{[4-(4-Chlorophenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl]-N-phenylacetamide Chlorophenyl instead of fluorophenyl, additional piperazine ring Increased halogenated π-π stacking; reduced metabolic stability (chlorine vs. fluorine)
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazinyl)acetyl]-3-oxopiperazinyl}acetamide Ethyl-piperazine, chlorophenyl Enhanced bulkiness; potential prolonged half-life (ethyl group)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Tosyl (sulfonyl) group on piperazine Higher solubility (logS -3.8); sulfonyl group may confer kinase inhibition
Olorofim (2-(1,5-dimethyl-3-phenyl-1H-pyrrol-2-yl)-N-{4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl}-2-oxoacetamide) Fluoropyrimidinyl-piperazine, pyrrole core Antifungal activity; targets dihydroorotate dehydrogenase (DHODH)
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide Chloroacetyl group, methylphenyl Electrophilic chloroacetyl moiety; potential covalent binding to targets

Key Research Findings

  • Fluorophenyl vs. Chlorophenyl Analogs : The 4-fluorophenyl group in the target compound improves metabolic stability compared to chlorophenyl analogs, as fluorine resists oxidative dehalogenation .
  • Piperazine Substitution : Ethyl or sulfonyl groups on piperazine (e.g., ) alter target selectivity. Sulfonyl derivatives exhibit enhanced solubility but reduced blood-brain barrier penetration.
  • Therapeutic Potential: Olorofim’s antifungal efficacy highlights the role of fluorinated heterocycles in infectious disease, suggesting the target compound could be repurposed with structural tweaks .
  • Synthetic Accessibility: The α-ketone in the target compound may complicate synthesis compared to non-oxo analogs, requiring controlled reaction conditions to avoid side reactions .

Biological Activity

N-cyclopentyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a piperazine ring, a fluorophenyl group, and an acetamide moiety, which may contribute to its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C19H24FN5OC_{19}H_{24}FN_5O, with a molecular weight of approximately 343.48 g/mol. The compound is characterized by the following structural elements:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its ability to interact with various biological targets.
  • Fluorophenyl Group : A phenyl ring substituted with a fluorine atom, which can enhance lipophilicity and biological activity.
  • Acetamide Moiety : Contributes to the compound's solubility and potential interactions with biological systems.
PropertyValue
Molecular FormulaC19H24FN5OC_{19}H_{24}FN_5O
Molecular Weight343.48 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes within the central nervous system (CNS). The compound's structural features allow it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Key Actions:

  • Serotonin Receptor Modulation : It may exhibit affinity for serotonin receptors, influencing mood and anxiety pathways.
  • Dopamine Receptor Interaction : Potential effects on dopaminergic signaling could position this compound as a candidate for treating disorders such as schizophrenia or depression.

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound through various in vitro and in vivo assays. These studies highlight its efficacy in modulating neurotransmitter activity and its potential neuroprotective effects.

Case Study Insights:

  • Neuroprotection : In animal models, this compound demonstrated protective effects against neurotoxic agents, suggesting its utility in neurodegenerative conditions.
  • Behavioral Assessments : Behavioral tests indicated anxiolytic-like effects, supporting its role in anxiety disorders.

Table 2: Summary of Biological Studies

Study TypeFindings
In Vitro AssaysModulation of serotonin and dopamine receptors
In Vivo ModelsNeuroprotective effects; anxiolytic behavior
PharmacokineticsFavorable absorption; moderate half-life

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